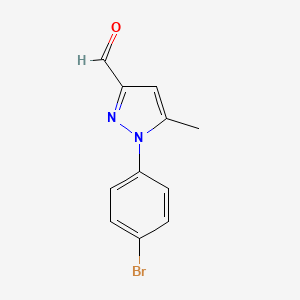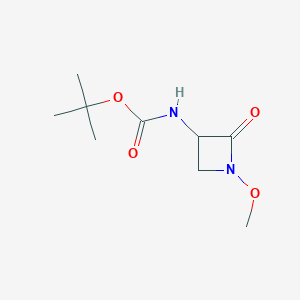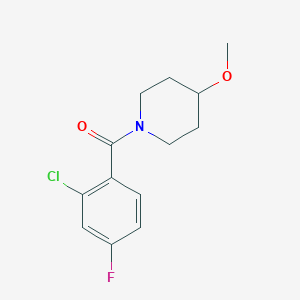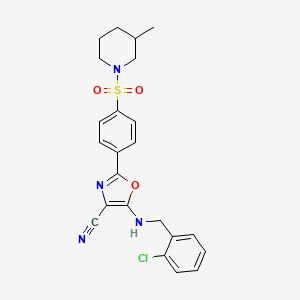![molecular formula C10H11F3O B2472254 (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 2248202-44-8](/img/structure/B2472254.png)
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFMP-1-ol and is a chiral alcohol with a molecular formula of C10H11F3O.
Wirkmechanismus
The mechanism of action of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol is not fully understood. However, it is believed to act as an inhibitor of various enzymes and receptors in the body, including histone deacetylases (HDACs), monoamine oxidases (MAOs), and GABA receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol depend on the specific enzyme or receptor that it inhibits. For example, inhibition of HDACs can lead to increased histone acetylation, resulting in changes in gene expression. Inhibition of MAOs can lead to increased levels of monoamine neurotransmitters, such as dopamine and serotonin, in the brain. Inhibition of GABA receptors can lead to increased excitability of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol in lab experiments is its high enantiomeric excess, which allows for the synthesis of chiral compounds with high purity. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol. One direction is the development of new synthetic methods for the compound, which could improve yield and reduce cost. Another direction is the study of the compound's potential applications in the development of new materials with unique properties. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential as a drug candidate for the treatment of various diseases.
Synthesemethoden
The synthesis of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol involves the reaction of 2-(Trifluoromethyl)benzaldehyde with 2-propanol in the presence of a chiral catalyst. The reaction proceeds through an enantioselective reduction process, resulting in the formation of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol with high enantiomeric excess.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol has potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In organic synthesis, (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol has been used as a chiral building block for the synthesis of other chiral compounds. In material science, this compound has been studied for its potential applications in the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
(2S)-2-[2-(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKPXXWQTKJGRI-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B2472172.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide](/img/structure/B2472173.png)



![Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2472180.png)

![Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B2472184.png)
![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2472185.png)
![(E)-4-(Dimethylamino)-N-[[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-enamide](/img/structure/B2472187.png)


